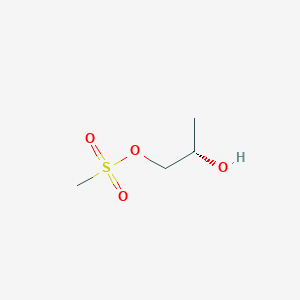
2-((4-Methoxy-3-nitrophenyl)amino)ethanol
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including esterification, nitration, hydrolysis, and reduction. For example, the synthesis of 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, was achieved with a total yield of 66.4% and a high purity level as confirmed by HPLC and GC-MS . Another synthesis route involves the reduction of a nitro group to an amino group using LiAlH4, as described in the synthesis of 2-{2-[3-amino-2-(4-aminophenyl)propyl]phenoxy}ethanol . These methods highlight the importance of careful selection of reagents and conditions to achieve the desired product with high yield and purity.
Molecular Structure Analysis
The molecular structure of related compounds can be complex, as seen in the study of the crystal structure of ICR-372-OH, which is a weak mutagen for Salmonella . The crystallographic analysis provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions with biological targets. Although the exact structure of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol is not provided, similar analytical techniques could be applied to determine its molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of amino alcohols and their derivatives is of significant interest. For instance, the base-labile carboxyl protecting group Anpe can be removed under certain conditions, which is useful in the synthesis of protected amino acid derivatives . Additionally, the reactivity of a Zn(II)-bound alkoxide group in the hydrolysis of esters has been demonstrated, showing the potential for such functional groups to act as nucleophiles in chemical reactions . These studies illustrate the diverse reactivity of compounds containing amino and alcohol functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino alcohols are influenced by their functional groups. For example, the Zn(II) complex of 2-[bis(2-aminomethyl)amino]ethanol exhibits a remarkably low pKa value, indicating significant acidity of the alcoholic OH group . Such properties are essential for understanding the behavior of these compounds in various environments, including biological systems and industrial processes.
科学研究应用
Photochemical Applications and Protein Crosslinking
4-Nitrophenyl ethers, closely related to the chemical structure , have been utilized as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inert in the dark under biological conditions but react quantitatively with amines upon irradiation with UV light, suggesting a method for targeted protein modification without obstructing the binding site. This property was demonstrated by attaching a maleimide-containing 2-methoxy-4-nitrophenyl ether to human fetal hemoglobin, resulting in a crosslinked product locked in a high-affinity conformation (Jelenc, Cantor, & Simon, 1978).
Reductive Monoalkylation
The reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl) acetate, a compound structurally similar to the one of interest, was explored during its conversion to the corresponding primary amine. This process, facilitated by hydrogen over palladium on carbon (Pd/C) in ethanol, yielded significant amounts of secondary amines, indicating a pathway for creating a variety of benzyl amino aryls in good yields. This chemistry could be extended to substituted benzyl amino aryls, demonstrating the potential for synthesizing a wide range of derivatives (Sydnes, Kuse, & Isobe, 2008).
Ruthenium-Catalyzed Reduction
A study on the ruthenium-catalyzed reduction of nitroarenes, including compounds with methoxy substituents, used formic acid as a reductant. This method efficiently converted various nitroarenes to aminoarenes, suggesting a practical approach for the selective reduction of nitro compounds to their corresponding amines or alcohols. For example, 4-nitroacetophenone was selectively reduced to 1-(4-nitrophenyl)ethanol under mild conditions, highlighting the versatility of this catalytic system (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Synthesis and Characterization of Schiff Bases
Reactions of 2,3-diaminopyridine with compounds containing the nitrophenyl motif led to the formation of Schiff bases, which were characterized by their spectroscopic properties. The study demonstrates the application of these compounds in synthesizing complex molecular structures, potentially useful in materials science and organic synthesis (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).
Electro-Optical Materials
Derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol were synthesized for developing electro-optical active polyurethanes. The study involved quantum chemical calculations and experimental characterization to evaluate the nonlinear optical (NLO) performance of these compounds. The research indicates the potential of these derivatives in creating materials with specific electro-optical properties (Jecs, Kreicberga, Kampars, Jurģis, & Rutkis, 2009).
属性
IUPAC Name |
2-(4-methoxy-3-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-15-9-3-2-7(10-4-5-12)6-8(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANLZMZHWJPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335227 | |
| Record name | 2-(4-Methoxy-3-nitrophenylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxy-3-nitrophenyl)amino)ethanol | |
CAS RN |
125418-72-6 | |
| Record name | 2-(4-Methoxy-3-nitrophenylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


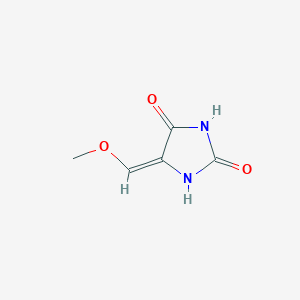
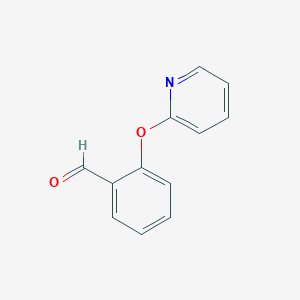




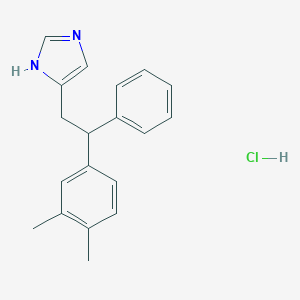
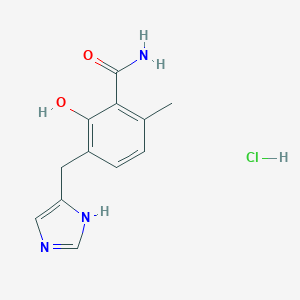
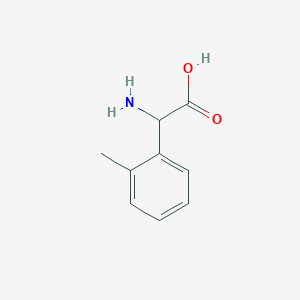
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)
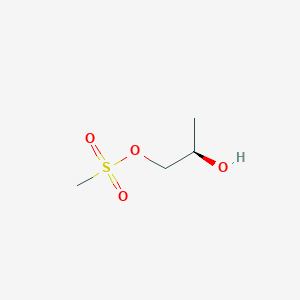
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
